molecular formula C9H11NO3 B3015730 3-(6-Methoxy-3-pyridinyl)propanoic acid CAS No. 1107609-36-8

3-(6-Methoxy-3-pyridinyl)propanoic acid

Cat. No. B3015730
CAS RN: 1107609-36-8
M. Wt: 181.191
InChI Key: AVKMBNIMMCMCBT-UHFFFAOYSA-N
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Description

3-(6-Methoxy-3-pyridinyl)propanoic acid, also known as MPAA, is a synthetic compound that belongs to the family of pyridinecarboxylic acids. It is a widely used research tool in the field of neuroscience due to its ability to selectively block the function of a specific type of glutamate receptor, the kainate receptor.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Pyrimidinyl Derivatives : A study by Flores et al. (2013) reports the synthesis of glutamate-like 3-(trihalomethylatedpyrimidinyl)propanoate from levulinic acid, a derivative of 3-(6-Methoxy-3-pyridinyl)propanoic acid. The protocol resulted in new 3-(pyrimidinyl) propanoates with yields ranging from 38-92% (Flores et al., 2013).
  • Electrophilic Substitution Studies : Katritzky et al. (1970) explored the electrophilic substitution reactions of compounds similar to 3-(6-Methoxy-3-pyridinyl)propanoic acid, indicating its potential reactivity in chemical syntheses (Katritzky et al., 1970).

Crystallography and Molecular Structure

  • Crystal Structure Analysis : Dai et al. (2011) analyzed the crystal structure of a similar compound, providing insights into the molecular packing and potential interactions of 3-(6-Methoxy-3-pyridinyl)propanoic acid (Dai et al., 2011).

Biological Applications

  • Potential Anti-Inflammatory Activity : Subudhi & Sahoo (2011) synthesized analogs of similar compounds for evaluation in antioxidant, anti-inflammatory, and antiulcer activities, suggesting potential biological applications for 3-(6-Methoxy-3-pyridinyl)propanoic acid (Subudhi & Sahoo, 2011).

Agricultural Use

  • Weed Control in Agriculture : Research by Grichar & Boswell (1986) on compounds structurally related to 3-(6-Methoxy-3-pyridinyl)propanoic acid reveals their application in controlling grass growth in peanut farming, indicating a potential agricultural application (Grichar & Boswell, 1986).

properties

IUPAC Name

3-(6-methoxypyridin-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-13-8-4-2-7(6-10-8)3-5-9(11)12/h2,4,6H,3,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKMBNIMMCMCBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-Methoxy-3-pyridinyl)propanoic acid

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